molecular formula C8H7ClF2 B13705125 3-Chloro-5-(difluoromethyl)toluene

3-Chloro-5-(difluoromethyl)toluene

Cat. No.: B13705125
M. Wt: 176.59 g/mol
InChI Key: XRNGWDBAUJIMHD-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethyl)toluene: is an organic compound with the molecular formula C8H7ClF2 It is a derivative of toluene, where the methyl group is substituted with a chlorine atom at the 3-position and a difluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(difluoromethyl)toluene can be achieved through several methods. One common approach involves the halogenation of 3,5-difluorotoluene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of Grignard reagents, where 3,5-difluorotoluene is reacted with a chlorinating agent in the presence of a suitable catalyst. This method allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(difluoromethyl)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-chloro-5-(difluoromethyl)benzyl alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted toluenes depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and hydrocarbons

Scientific Research Applications

Chemistry: 3-Chloro-5-(difluoromethyl)toluene is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethyl)toluene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)toluene
  • 3-Chloro-5-(fluoromethyl)toluene
  • 3-Chloro-5-(methyl)toluene

Comparison: Compared to its analogs, 3-Chloro-5-(difluoromethyl)toluene exhibits unique properties due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. For instance, the difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

1-chloro-3-(difluoromethyl)-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNGWDBAUJIMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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